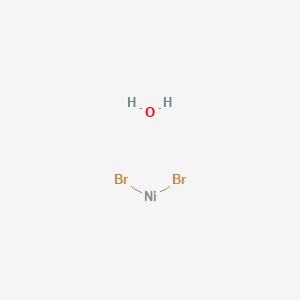

Nickel(II)bromide hydrate

Description

Significance of Nickel(II) Coordination Compounds in Inorganic and Organometallic Chemistry

Nickel(II) complexes are coordination compounds where nickel exists in the +2 oxidation state, bonded with a variety of ligands. wisdomlib.orgwisdomlib.org These compounds are a cornerstone in the fields of coordination and synthetic chemistry. wisdomlib.org The nickel(II) ion, with its d⁸ electron configuration, readily forms stable complexes with different geometries, most commonly octahedral and square planar. fiveable.mewikipedia.org This versatility allows for the synthesis of a vast array of compounds with unique physical and spectral characteristics. wisdomlib.org

The significance of nickel(II) coordination compounds stems from their diverse applications. They are extensively studied as catalysts in organic synthesis, particularly for cross-coupling reactions and polymerizations, often showing reactivity complementary to more precious metals like palladium. wikipedia.orgontosight.ainih.gov Research is ongoing into their use in materials science for developing advanced materials with specific magnetic or electronic properties. chemimpex.comontosight.ai Furthermore, the ability of nickel(II) to participate in both two-electron (Ni⁰/Ni²⁺) and single-electron (open-shell, e.g., Ni¹⁺) pathways makes it crucial for modern catalytic methods, including photoredox and electrocatalysis. nih.gov

Overview of Hydrated Transition Metal Bromides in Scholarly Contexts

Hydrated transition metal bromides are a class of compounds where a central transition metal cation is coordinated to bromide anions and water molecules. stackexchange.com These compounds are of great interest in chemistry and materials science because the coordinated water molecules (ligands) significantly influence the compound's structure, stability, and reactivity. laboratorynotes.commdpi.com The study of these hydrates provides fundamental insights into the principles of coordination chemistry, including ligand exchange reactions and the nature of metal-ligand bonding. laboratorynotes.commdpi.com

In aqueous solutions, the structure and dynamics of the hydration shells around metal ions and anions like bromide are crucial for understanding chemical behavior. mdpi.comesrf.fr Techniques such as X-ray diffraction and Raman spectroscopy are used to investigate the number of water molecules in the hydration sphere and the bond distances between the ion and the water molecules. esrf.frasianjournalofphysics.com For the bromide ion in aqueous solution, the hydration number is typically in the range of 6 to 7.4. esrf.fr Hydrated transition metal bromides are often used as precursors for the synthesis of other metal complexes and materials. chemimpex.comwikipedia.org Their thermal decomposition, which typically involves a multi-step dehydration process followed by decomposition to the metal oxide, is an area of active research. researchgate.net

Historical Trajectories of Research on Nickel(II) Bromide Systems

The history of nickel chemistry began in 1751 when Swedish chemist Axel Cronstedt first identified and isolated the element. nickelinstitute.org The name "nickel" originated from the German term 'Kupfernickel' (Devil's Copper), used by 15th-century miners who mistakenly believed the ore contained copper but were unable to extract it. nickelinstitute.org

In the 19th century, nickel gained prominence in applications such as plating and alloys. nickelinstitute.org The study of its simple compounds, including halides like nickel(II) bromide, followed the growing importance of the metal. Research into nickel(II) compounds revealed that they share many chemical behaviors with iron(II) and cobalt(II) compounds. wikipedia.org The development of preparative inorganic chemistry allowed for the synthesis and isolation of various nickel(II) bromide hydrates. For instance, the hexahydrate can be prepared by dissolving nickel(II) carbonate, oxide, or hydroxide (B78521) in hydrobromic acid, followed by evaporation and recrystallization. wikipedia.org Dehydration of the hexahydrate under controlled conditions yields other hydrated forms, such as the trihydrate at elevated temperatures (around 29°C) or the dihydrate over concentrated sulfuric acid at 5°C. chemicalbook.comwikipedia.org Anhydrous NiBr₂ can be prepared by heating the hexahydrate to about 140°C or by the direct reaction of nickel with bromine. chemicalbook.comwikipedia.org This foundational preparative work paved the way for contemporary research into the catalytic and material applications of nickel(II) bromide systems. chemimpex.comwikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of Nickel(II) Bromide and its Hydrates

| Property | Anhydrous Nickel(II) Bromide | Nickel(II) Bromide Dihydrate | Nickel(II) Bromide Trihydrate | Nickel(II) Bromide Hexahydrate |

| Chemical Formula | NiBr₂ wikipedia.org | NiBr₂·2H₂O chemicalbook.com | NiBr₂·3H₂O scbt.com | NiBr₂·6H₂O chemicalbook.com |

| Molar Mass | 218.53 g/mol wikipedia.org | ~254.56 g/mol | 272.55 g/mol scbt.com | ~326.60 g/mol |

| Appearance | Yellow-brown solid wikipedia.org | - | Greenish, deliquescent scales chemicalbook.com | Green crystals chemicalbook.com |

| Crystal Structure | Hexagonal (CdCl₂ type) wikipedia.orgchemicalbook.com | Linear chain structure wikipedia.org | Assumed chain structure wikipedia.org | Isolated trans-[NiBr₂(H₂O)₄] molecules wikipedia.org |

| Solubility in Water | 1130 g/L at 0°C; 1310 g/L at 20°C chemister.ru | Soluble | Soluble in water, alcohol, ether chemicalbook.com | Soluble |

| Melting Point | 963 °C (sublimes) wikipedia.org | - | Loses 3H₂O at 300°C chemicalbook.com | Dehydrates above 29°C to the trihydrate chemicalbook.com |

Table 2: Crystal Structure Data for Nickel(II) Bromide Forms

| Compound | Crystal System | Space Group | Key Structural Features | Ni-Br Bond Length (Å) | Reference |

| Anhydrous NiBr₂ | Trigonal / Hexagonal | R-3m | Layered CdCl₂-type structure; edge-sharing NiBr₆ octahedra. chemicalbook.commaterialsproject.org | 2.52–2.58 wikipedia.org, 2.55 materialsproject.org | wikipedia.orgchemicalbook.commaterialsproject.org |

| NiBr₂·2H₂O | - | - | Adopts a linear chain structure. wikipedia.org | 2.6 chemicalbook.com | wikipedia.orgchemicalbook.com |

| NiBr₂·6H₂O | - | - | Features isolated trans-[NiBr₂(H₂O)₄] molecules and two uncoordinated water molecules. wikipedia.org | 2.6 chemicalbook.com | wikipedia.orgchemicalbook.com |

Properties

CAS No. |

207569-11-7 |

|---|---|

Molecular Formula |

Br2H2NiO |

Molecular Weight |

236.52 g/mol |

IUPAC Name |

nickel(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

SMILES |

O.[Ni](Br)Br |

Canonical SMILES |

O.[Ni+2].[Br-].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Controlled Synthesis of Specific Hydrate (B1144303) Forms of Nickel(II) Bromide

Nickel(II) bromide can exist in an anhydrous state or as several known hydrates, including the dihydrate, trihydrate, and the common hexahydrate. wikipedia.org The preparation of each form requires specific conditions to control the level of hydration.

Preparation of Anhydrous Nickel(II) Bromide

Anhydrous nickel(II) bromide (NiBr₂) is a yellow-brown, hygroscopic solid. wikipedia.orgmultichemexports.com It can be prepared through several methods:

Direct Reaction: The reaction of nickel metal with bromine, either at high temperatures (red heat) or in an ethereal solution at room temperature, yields anhydrous NiBr₂. chemicalbook.com

Reaction with Hydrobromic Acid: Treating nickel(II) oxide or nickel(II) carbonate with hydrobromic acid is another common synthetic route. multichemexports.comlaboratorynotes.com

Dehydration of Hydrates: Careful dehydration of nickel(II) bromide hydrates, such as the hexahydrate, is a primary method for obtaining the anhydrous form. laboratorynotes.com This can be achieved by heating the hydrated salt to about 140°C. chemicalbook.com A patented method describes dissolving nickel bromide containing crystal water in a solvent, followed by refluxing with a water diversion device until no more water is separated. The solvent is then removed under vacuum to yield the anhydrous compound. google.com

The anhydrous form possesses a high melting point of 963°C and is soluble in water. wikipedia.orgmultichemexports.com In its solid state, it adopts a layered crystal structure similar to cadmium chloride, with octahedral coordination around the nickel centers. laboratorynotes.com

Selective Synthesis of Nickel(II) Bromide Dihydrate, Trihydrate, and Hexahydrate

The various hydrated forms of nickel(II) bromide can be selectively synthesized by controlling crystallization conditions.

Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O): This is the most common hydrate and typically crystallizes from aqueous solutions of nickel(II) bromide. chemicalbook.comlaboratorynotes.com It appears as a blue-green solid. smolecule.com The structure consists of isolated trans-[NiBr₂(H₂O)₄] molecules along with two water molecules of crystallization. wikipedia.org

Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O): Crystallization from aqueous solutions at temperatures above 29°C yields the trihydrate form. chemicalbook.com While its exact crystal structure has not been confirmed by X-ray crystallography, it is presumed to have a chain-like structure. wikipedia.org

Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O): The dihydrate can be obtained by dehydrating the hexahydrate over concentrated sulfuric acid at 5°C. chemicalbook.com Its structure is characterized by a linear chain where each nickel atom is coordinated to four bromide ions and two water molecules. wikipedia.orgchemicalbook.com

| Compound Name | Chemical Formula | Hydration State | Color | Synthesis Method |

|---|---|---|---|---|

| Nickel(II) Bromide Anhydrous | NiBr₂ | 0 | Yellow-brown | Dehydration of hydrates at 140°C chemicalbook.com |

| Nickel(II) Bromide Dihydrate | NiBr₂·2H₂O | 2 | Data not available | Dehydration of hexahydrate over concentrated H₂SO₄ at 5°C chemicalbook.com |

| Nickel(II) Bromide Trihydrate | NiBr₂·3H₂O | 3 | Data not available | Crystallization from aqueous solution above 29°C chemicalbook.com |

| Nickel(II) Bromide Hexahydrate | NiBr₂·6H₂O | 6 | Blue-green | Crystallization from aqueous solution chemicalbook.comlaboratorynotes.com |

Precursor Role in the Synthesis of Nickel-Containing Complexes and Materials

Nickel(II) bromide hydrate is a versatile precursor for the synthesis of a wide range of nickel-containing compounds, from coordination complexes to advanced materials like nanoparticles. chemimpex.comchemimpex.com

Formation of Nickel(II)-Phosphine Coordination Compounds

Nickel(II) bromide hydrate is a common starting material for the synthesis of nickel(II)-phosphine coordination compounds. For instance, the reaction of nickel bromide hydrate with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) yields complexes like [NiBr₂(PPh₃)₂] and [NiBr₂(dppe)]. acs.org These brightly colored coordination compounds can be further reacted to form organometallic complexes. acs.org Another example involves the reaction of tri-1-adamantylphosphine with nickel bromide hydrate in 1,2-dimethoxyethane (B42094) to form the complex [Ad₃PNiBr₃]⁻[Ad₃PH]⁺. d-nb.info

Microwave-Assisted and Conventional Thermal Synthesis of Nickel(II) Fluoroimine Complexes

Microwave-assisted synthesis has emerged as an efficient, eco-friendly method for preparing nickel(II) complexes. iarjset.com This technique can significantly reduce reaction times and improve yields compared to conventional thermal methods. ijres.org For the synthesis of nickel(II) complexes with ligands such as amide-containing compounds, the reaction mixture is irradiated in a microwave reactor for a short duration. iarjset.com This approach has been used to synthesize various Schiff base complexes of nickel(II). researchgate.net While specific examples detailing the synthesis of nickel(II) fluoroimine complexes directly from nickel(II) bromide hydrate using microwave assistance were not found in the provided search results, the general applicability of this method to related nickel complexes suggests its potential in this area.

Green Synthesis Approaches for Nickel Nanoparticles from Hydrated Precursors

Green synthesis methods for producing nickel nanoparticles (NiNPs) have gained attention due to their environmentally friendly and cost-effective nature. nih.gov These approaches often utilize plant extracts or other biological materials as reducing and stabilizing agents.

In a typical green synthesis, an aqueous solution of a hydrated nickel salt, such as nickel(II) nitrate (B79036) hexahydrate or nickel(II) chloride hexahydrate, serves as the precursor. nih.gov For example, nickel nanoparticles have been synthesized using an aqueous solution of Ni(NO₃)₂·6H₂O and a leaf extract of Ocimum sanctum. nih.gov Another study utilized the leaf extract of Raphanus sativus (radish) for the biosynthesis of nickel nanoparticles. sphinxsai.com The phytochemicals present in the plant extracts reduce the nickel(II) ions to elemental nickel (Ni⁰), which then aggregate to form nanoparticles. nih.gov These biologically synthesized nanoparticles are often more biocompatible and less toxic than those produced by conventional chemical methods. nih.gov

Advanced Structural Elucidation and Characterization

Crystallographic Investigations

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For nickel(II) bromide hydrates, X-ray diffraction has been a cornerstone in elucidating their solid-state structures.

Single Crystal and Powder X-ray Diffraction Studies of Nickel(II) Bromide Hydrates

Single-crystal X-ray diffraction (SC-XRD) offers unparalleled detail about the molecular structure of crystalline materials. The structure of nickel(II) bromide hexahydrate, for instance, has been determined to consist of isolated trans-[NiBr₂(H₂O)₄] molecules and two additional water molecules of crystallization. wikipedia.org In contrast, the anhydrous form, NiBr₂, adopts a layered cadmium chloride-like structure. laboratorynotes.com The dihydrate is known to form a linear chain structure. wikipedia.org While the structure of the trihydrate has not been confirmed by X-ray crystallography, it is thought to adopt a chain structure. wikipedia.org

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and can be employed to study structural changes under varying conditions. For example, PXRD, combined with differential scanning calorimetry (DSC), has been used to investigate the hydration and dehydration processes of nickel(II) bromide complexes. mdpi.com These studies have identified different hydrated and anhydrous forms and monitored their transformations as a function of temperature and humidity. mdpi.com For instance, an anhydrous form of a nickel(II) bromide complex was transformed into a hydrated form at 30% relative humidity and 300 K, which then converted to a new anhydrous form upon heating before returning to the original anhydrous structure at a higher temperature. mdpi.com

Analysis of Coordination Geometries in Nickel(II) Bromide Hydrate (B1144303) Complexes (e.g., Octahedral, Square Planar, Trigonal Bipyramidal)

The coordination geometry around the nickel(II) ion in its bromide hydrate complexes is a key determinant of their physical and chemical properties. The most common geometry is octahedral . wikipedia.orglaboratorynotes.com In the hexahydrate, the nickel atom is octahedrally coordinated by two bromide ions and four water molecules. wikipedia.org Similarly, in the dihydrate, the nickel center is also in an octahedral environment, but with four bromide ions and two water molecules. chemicalbook.com

Square planar geometry is also observed in certain nickel(II) bromide complexes, particularly with specific organic ligands. For example, the crystal structure of tetrakis(N,N'-dimethylthiourea)nickel(II) bromide dihydrate reveals a square planar coordination of four sulfur atoms around the nickel ion. tandfonline.com Another example is trans-bis(N,N-diethylethylenediamine)nickel(II) dibromide, where the Ni(II) atom exhibits square-planar coordination in the crystalline state. nih.gov The preference for square planar versus octahedral geometry can be influenced by factors such as the steric bulk of the ligands and the presence of hydrogen bonding. researchgate.net

Trigonal bipyramidal coordination is less common but has been observed in some nickel(II) complexes. For instance, a five-coordinate nickel(II) macrocyclic complex, bromo(2,12-dimethyl-3,7,11,17-tetraazabicyclo[11.3.1.]heptadeca-1(17),2,11,13,15-pentaene)nickel(II) bromide monohydrate, adopts a distorted trigonal bipyramidal geometry. acs.orgacs.org The geometry is dictated by the specific constraints of the macrocyclic ligand and the presence of a bromide ion in the coordination sphere. acs.org

| Coordination Geometry | Example Compound | Description |

|---|---|---|

| Octahedral | Nickel(II) bromide hexahydrate | The nickel ion is surrounded by two bromide ions and four water molecules in an octahedral arrangement. wikipedia.org |

| Square Planar | Tetrakis(N,N'-dimethylthiourea)nickel(II) bromide dihydrate | The nickel ion is coordinated to four sulfur atoms from the thiourea (B124793) ligands in a square planar fashion. tandfonline.com |

| Trigonal Bipyramidal | Bromo(2,12-dimethyl-3,7,11,17-tetraazabicyclo[11.3.1.]heptadeca-1(17),2,11,13,15-pentaene)nickel(II) bromide monohydrate | A five-coordinate complex where the nickel ion exhibits a distorted trigonal bipyramidal geometry. acs.orgacs.org |

Hydrogen Bonding Networks and Supramolecular Assembly

These hydrogen bonding interactions can lead to the formation of extended supramolecular assemblies. For example, in trans-bis(N,N-diethylethylenediamine)nickel(II) dibromide, bromide anions are positioned between adjacent square-planar nickel complexes and are involved in hydrogen bonds with the amine groups of the ligands, creating a one-dimensional ribbon-like structure. nih.govresearchgate.net Similarly, in a nickel(II) bromide complex with a macrocyclic ligand, water molecules and bromide ions form hydrogen-bonded chelate rings of the type Ni-N-H...Br...H-O...H-N. oup.com

Spectroscopic Probes for Electronic and Molecular Structure

Spectroscopic techniques provide valuable insights into the electronic transitions and vibrational modes within nickel(II) bromide hydrate complexes, complementing the structural information obtained from crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Geometry

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. The d-d electronic transitions observed in the UV-Vis spectra of nickel(II) complexes are sensitive to the coordination geometry around the metal ion. Octahedral Ni(II) complexes typically exhibit three spin-allowed transitions. nih.gov For example, aqueous solutions of nickel(II) bromide, which contain the [Ni(H₂O)₆]²⁺ ion, show characteristic absorption bands for an octahedral species. academie-sciences.fr

The positions and intensities of these bands can provide information about the ligand field strength and the coordination environment. nih.gov Changes in the UV-Vis spectrum can indicate a change in coordination geometry. For instance, the transition from an octahedral to a square-planar or tetrahedral geometry results in a significant alteration of the absorption spectrum. academicjournals.org UV-Vis spectroscopy can also be used to study the interaction of nickel(II) bromide hydrate complexes with other molecules, such as DNA, by observing changes in the absorption bands upon binding. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Ligand Coordination

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of molecules. In the context of nickel(II) bromide hydrates, these techniques can provide information about the coordination of water molecules and other ligands to the nickel ion. The vibrational frequencies of the ligands are often shifted upon coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the coordination environment of metal ions in solution. However, the paramagnetic nature of the Ni(II) center in nickel(II) bromide hydrate presents unique challenges and opportunities for NMR studies. The unpaired electrons in high-spin nickel(II) complexes lead to significant hyperfine shifts and broadening of NMR signals. acs.orgresearchgate.net Despite these challenges, valuable structural information can be extracted.

Proton (¹H) NMR studies on paramagnetic nickel(II) complexes, including those with bromide ligands, have been conducted to characterize their solution structures. rsc.orgpsu.edu The influence of the paramagnetic nickel center on the proton resonances can provide information about the disposition of ligands around the metal ion. rsc.orgpsu.edu For instance, in related nickel(II) bromide complexes with organic ligands, the hyperfine shifts observed in the ¹H NMR spectra have been instrumental in assigning the resonances of protons on the coordinated ligands. journals.co.za The magnitude and direction of these shifts are sensitive to the distance and geometric relationship between the proton and the paramagnetic metal center.

The relaxation times of the nuclei are also significantly affected by the paramagnetic center. The shortening of nuclear longitudinal relaxation times (T1) can lead to the sharpening of otherwise broad resonances, making high-resolution NMR of paramagnetic species feasible when the electron relaxation is sufficiently fast. psu.edu Two-dimensional (2D) NMR techniques, such as COSY, have been successfully applied to assign the hyperfine-shifted resonances in octahedral nickel(II) complexes, demonstrating the utility of advanced NMR methods in studying these paramagnetic systems. marquette.edu

While direct NMR data on nickel(II) bromide hydrate itself is not extensively detailed in readily available literature, the principles derived from studies on analogous paramagnetic nickel(II) bromide complexes are directly applicable. acs.org The characterization of such complexes often involves multinuclear NMR spectroscopy in conjunction with other techniques like UV-vis spectroscopy. acs.orged.gov

Table 1: Representative ¹H NMR Isotropic Shifts for a Paramagnetic Nickel(II) Complex Data is illustrative and based on findings for related paramagnetic nickel(II) complexes.

| Proton Assignment | Chemical Shift (δ, ppm) | Isotropic Shift (Δδ, ppm) |

| Ligand Proton A | 69.3 | +64.3 |

| Ligand Proton B | -18.0 | -22.5 |

| Ligand Proton C | 5.02 | +0.5 |

Note: Isotropic shifts are calculated relative to a diamagnetic analogue.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an indispensable technique for confirming the molecular formula and investigating the fragmentation patterns of chemical compounds. For nickel(II) bromide hydrate, mass spectrometry can verify the presence of nickel and bromine isotopes and provide information about the loss of water molecules. The anhydrous molecular weight of nickel(II) bromide (NiBr₂) is 218.50 g/mol . avantorsciences.com PubChem lists the monohydrate with a molecular formula of Br₂H₂NiO and a molecular weight of 236.52 g/mol . nih.gov

In the mass spectrum of a nickel(II) bromide complex, the isotopic pattern of nickel (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) and bromine (⁷⁹Br, ⁸¹Br) would result in a characteristic cluster of peaks for the molecular ion and its fragments. This isotopic signature is a powerful diagnostic tool for confirming the elemental composition of the compound.

Fragmentation analysis would likely show the successive loss of water molecules from the hydrated species, followed by the loss of bromine atoms. This information helps to understand the stability of the coordination sphere. While detailed mass spectral data specifically for nickel(II) bromide hydrate is not extensively published, analysis of related nickel complexes shows that techniques like electrospray ionization mass spectrometry (ESI-MS) are used to characterize the species in solution.

Table 2: Key Mass Spectrometry Data for Nickel(II) Bromide and its Hydrate

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Nickel(II) bromide (anhydrous) | NiBr₂ | 217.7475 |

| Nickel(II) bromide monohydrate | NiBr₂·H₂O | 235.78258 |

Data sourced from PubChem and other chemical suppliers. nih.gov

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of the absorbing atom. XAS is particularly valuable for studying coordination compounds like nickel(II) bromide hydrate as it can directly probe the oxidation state and geometry of the nickel center. researchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ni K-edge XANES spectrum is sensitive to the oxidation state of nickel. A shift in the absorption edge to higher energy generally correlates with an increase in the oxidation state. dtic.milacs.org For nickel(II) complexes, the position and features of the pre-edge peak in the K-edge spectrum can provide information about the coordination geometry. acs.org For instance, an increase in pre-edge peak intensity can indicate a more non-centrosymmetric environment. acs.org

The Ni L-edge XAS is particularly sensitive to the 3d electronic configuration and spin state of the nickel ion. acs.orgresearchgate.net The shape and peak positions in the L-edge spectrum can distinguish between different oxidation states and coordination environments. acs.orgresearchgate.net

EXAFS analysis of the post-edge region provides information about the local atomic structure around the nickel atom, including bond distances and coordination numbers. For nickel(II) bromide, the Ni-Br interatomic distance has been determined to be between 2.52 and 2.58 Å in the anhydrous form. wikipedia.org In hydrated forms, the EXAFS would also reveal the Ni-O distances from the coordinated water molecules.

Table 3: Illustrative XAS Data for Nickel(II) Compounds

| Parameter | Value/Observation | Significance |

| Ni K-edge Position | ~8333 eV | Correlates with the +2 oxidation state. |

| Ni L₃-edge Peak Maximum | ~853-854 eV | Typical for low-spin Ni(II) complexes. acs.orgresearchgate.net |

| Ni-Br Bond Distance (Anhydrous) | 2.52–2.58 Å | Key structural parameter of the primary coordination sphere. wikipedia.org |

Note: Specific values can vary depending on the exact coordination environment and hydration state.

Thermogravimetric and Differential Scanning Calorimetry Studies on Hydrate Stability and Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of materials as a function of temperature. For nickel(II) bromide hydrate, these methods are crucial for determining the number of water molecules of hydration and the temperatures at which they are lost.

TGA measures the change in mass of a sample as it is heated. For a hydrated salt like nickel(II) bromide hydrate, the TGA curve would show distinct mass loss steps corresponding to the dehydration process. tdl.org The temperature at which these losses occur provides information on the strength of the water molecule binding. Studies on related hydrated nickel(II) complexes show that dehydration often occurs in multiple steps, indicating different binding environments for the water molecules. tdl.orgsebhau.edu.ly For instance, some water molecules may be directly coordinated to the nickel ion, while others may be present as lattice water. The anhydrous nickel(II) bromide is reported to be stable up to high temperatures, with a melting point of 963 °C. avantorsciences.comwikipedia.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect phase transitions such as melting, crystallization, and solid-solid transitions, as well as the endothermic processes of dehydration. The DSC curve for nickel(II) bromide hydrate would show endothermic peaks corresponding to the energy absorbed to remove the water molecules.

A study on the thermal decomposition of various hydrated coordination compounds, including those of nickel bromide, indicated that the dehydration of the nickel bromide complex occurred without the formation of stable intermediate hydrates. tdl.org The final decomposition to nickel oxide (NiO) occurs at temperatures above 245°C.

Table 4: Thermal Analysis Data for Nickel(II) Bromide Hydrate

| Thermal Event | Temperature Range (°C) | Technique | Observation |

| Dehydration | Varies with heating rate and atmosphere | TGA | Mass loss corresponding to the removal of water molecules. |

| Dehydration | Varies with heating rate and atmosphere | DSC | Endothermic peaks indicating energy absorption. |

| Decomposition to NiO | >245 °C | TGA | Further mass loss. |

| Melting Point (Anhydrous) | 963 °C | DSC/Visual | Phase transition from solid to liquid. avantorsciences.comwikipedia.org |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational investigations into nickel(II) complexes. DFT methods are particularly popular due to their balance of computational cost and accuracy, making them suitable for studying the electronic structure and bonding in relatively large systems. acs.org Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and N-electron valence state perturbation theory (NEVPT2), offer higher accuracy for specific properties like zero-field splitting, albeit at a greater computational expense. nih.govresearchgate.net

Electronic Structure Elucidation of Nickel(II) Bromide Hydrate (B1144303) and its Adducts

Computational studies, primarily using DFT, have been instrumental in elucidating the electronic structure of Nickel(II) bromide and its adducts. These calculations provide a detailed picture of electron distribution, the nature of chemical bonds, and the relative energies of different electronic states. For instance, DFT has been used to understand how different ligands influence the electronic properties of the nickel center in complexes derived from NiBr₂(dme), a common precursor synthesized from Nickel(II) bromide trihydrate.

Advanced spectroscopic techniques, in conjunction with DFT and ab initio calculations, have provided a comprehensive understanding of the ground- and excited-state electronic properties of nickel(II) complexes. nih.gov These studies correlate spectral features with ligand field strength and redox potentials, offering insights into how the solvent environment affects the geometric and electronic structure of these complexes. nih.gov For example, in a study of Ni(II)(IB)X₂ (where IB is an indanyloxazoline ligand and X is Cl or Br), a combination of spectroscopic methods and multireference calculations was used to assign ligand field excitations and understand their contribution to catalytic cross-coupling reactions. nih.gov The use of both DFT/TDDFT and CASSCF/CASPT2 methods was crucial due to the complexities of accurately predicting the electronic transitions in these open-shell transition metal complexes. nih.gov

Prediction of Zero-Field Splitting (ZFS) Parameters in Nickel(II) Complexes

Zero-field splitting (ZFS) is a critical parameter in understanding the magnetic properties of S=1 systems like many octahedral and five-coordinate nickel(II) complexes. nih.govaip.org ZFS arises from spin-orbit coupling and spin-spin interactions, lifting the degeneracy of the triplet ground state even in the absence of an external magnetic field. aip.orgaip.org

Computational methods have been developed to predict ZFS parameters (D and E). aip.org Comparisons between different levels of theory have shown that while high-end ab initio methods like CASSCF and NEVPT2 provide results in reasonable agreement with experimental data, DFT calculations of ZFS are highly dependent on the chosen functional and can be less reliable for some nickel(II) systems. nih.govresearchgate.net The ORCA program package is frequently used for these types of calculations. nih.govresearchgate.net Studies have shown that the ZFS in Ni(II) complexes is sensitive to the coordination geometry, with the sign of the axial ZFS parameter (D) depending on the strength of the axial ligand field. mdpi.com For instance, weak axial ligands typically result in a positive D value. mdpi.com

| Method | D (cm⁻¹) | E/D |

|---|---|---|

| CASSCF | Value | Value |

| NEVPT2 | Value | Value |

| DFT (BP86) | Value | Value |

| DFT (B3LYP) | Value | Value |

This is an illustrative table. Actual values would be populated from specific computational studies.

Computational Modeling of Bonding Characteristics and Molecular Orbitals

Computational modeling provides detailed insights into the bonding characteristics and molecular orbitals of Nickel(II) bromide hydrate and its adducts. DFT calculations are widely employed to analyze the nature of the interactions between the nickel(II) ion and its ligands, including water molecules and bromide ions. researchgate.net These studies can quantify the degree of covalent and ionic character in the Ni-Br and Ni-O bonds and visualize the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the complex. researchgate.net

Mechanistic Investigations via Computational Simulations

Computational simulations, particularly those employing DFT, are invaluable for elucidating the intricate details of reaction mechanisms involving nickel(II) complexes. These studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a step-by-step understanding of catalytic processes. acs.orgchinesechemsoc.org

Elucidation of Catalytic Reaction Pathways and Transition States

DFT calculations have been successfully applied to investigate the mechanisms of various nickel-catalyzed reactions, including cross-coupling reactions where Nickel(II) bromide is often used as a precatalyst. chinesechemsoc.orgnih.gov These computational studies can model key elementary steps such as oxidative addition, transmetalation, and reductive elimination. chinesechemsoc.org

For instance, in a Ni-catalyzed electrochemical cross-coupling reaction, DFT calculations were used to map the potential energy landscape, identifying the transition state for the oxidative addition of phenyl bromide to a Ni(0) catalyst. chinesechemsoc.org The calculations supported a Ni(I)/Ni(III) catalytic cycle and showed that the comproportionation of Ni(III) and Ni(I) intermediates to form Ni(II) species is a thermodynamically favorable process, highlighting the necessity of an external electrical potential to drive the reaction. chinesechemsoc.org Similarly, computational studies of Ni-catalyzed migratory Suzuki–Miyaura cross-coupling have suggested that the oxidative addition of alkyl halides to Ni(0) likely proceeds through a single-electron transfer (SET) pathway. nih.gov These simulations can also rationalize product selectivity by comparing the energy barriers of competing reaction pathways. rsc.org

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS1 | Value |

| Transmetalation | TS2 | Value |

| Reductive Elimination | TS3 | Value |

This is an illustrative table. Values would be derived from specific DFT calculations on a given catalytic cycle.

Simulation of Hydration, Hydrolysis, and Disproportionation Reactions

Computational methods are also employed to study the behavior of nickel(II) ions in aqueous solution, including hydration, hydrolysis, and disproportionation reactions. First-principles molecular dynamics (FPMD) simulations based on DFT can model the dynamic interactions between the Ni(II) ion and surrounding water molecules. researchgate.net These simulations have confirmed that the Ni(II) ion is typically coordinated by six water molecules in its first hydration shell and have provided insights into the mechanism of water exchange, which is proposed to occur via a dissociative pathway. researchgate.netresearchgate.net

Combined quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have also been used to investigate the hydration structure of the Ni(II) ion. researchgate.net These studies have yielded structural parameters, such as Ni-O bond distances, that are in good agreement with experimental values. researchgate.netresearchgate.net

Furthermore, computational studies have shed light on disproportionation and comproportionation reactions of nickel complexes. For example, DFT calculations have been used to study the disproportionation of Ni(II) mixed-ligand complexes, revealing the influence of solvent and ligand type on the reaction. researchgate.net These simulations can identify proposed intermediates, such as five-coordinate complexes, and help to understand the thermodynamic driving forces behind these electron-transfer reactions. researchgate.netnih.gov Studies on polypyridine nickel complexes have shown that halide ligands like bromide can stabilize Ni(I) species against disproportionation through π-back-donation, a finding supported by both experimental and computational evidence. nih.gov

Computational Studies on Metal-Ligand Interactions and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of metal-ligand interactions and reactivity in nickel(II) bromide complexes. These theoretical studies provide molecular-level insights that complement experimental findings, helping to rationalize observed behaviors and predict new chemical transformations.

DFT calculations have been instrumental in investigating the mechanisms of nickel-catalyzed reactions where nickel(II) bromide species are proposed as intermediates. For instance, in studies of three-component olefin difunctionalization, DFT and ab initio molecular dynamics (AIMD) have been used to explore the reaction pathways. rsc.org These studies reveal that the activation of an aryl bromide (ArBr) can proceed via oxidative addition to a Ni(0) species, forming a tetrahedral aryl bromide Ni(II) complex. rsc.org The calculated Gibbs free energy of activation (ΔG°‡) and reaction (ΔG°) for such steps provide quantitative support for the favorability of certain pathways, such as the preferential activation of C-Br bonds over other C-halogen bonds under specific conditions. rsc.org

Furthermore, computational studies are vital for understanding how ligands influence the electronic structure and, consequently, the reactivity of the Ni(II) center. Research on mononuclear nickel(II) complexes with different halide ligands has shown that the nature of the halide can dramatically affect catalytic activity. researchgate.net DFT calculations corroborate experimental observations that a coordinated bromide ligand can facilitate catalytic processes like catecholase-like activity, whereas a more strongly coordinating chloride might render the complex inactive by blocking the substrate's access to the metal center. researchgate.net

The redox behavior of nickel complexes, often cycling between Ni(0), Ni(I), Ni(II), and Ni(III) states, is another area where computational studies offer crucial insights. The oxidative addition of aryl halides to nickel complexes is a fundamental step in many cross-coupling reactions. Theoretical investigations help to determine the energetic feasibility of pathways involving different oxidation states. nih.govoup.com For example, calculations can assess whether the oxidative addition of an aryl bromide to a Ni(II) complex to form a Ni(IV) species is a viable pathway. oup.com Similarly, computational models can explore the electronic structure of transient species, such as the change in ligand geometry and the resulting increase in ligand field splitting upon oxidation of the complex. frontiersin.org

| Reaction/Process | System Investigated | Calculated Parameter | Value (kcal/mol) | Significance | Reference |

|---|---|---|---|---|---|

| Oxidative Addition of ArBr | Ni(0) complex | ΔG°‡ | 7.1 | Activation energy for forming a tetrahedral aryl bromide Ni(II) complex. | rsc.org |

| Oxidative Addition of ArBr | Ni(0) complex | ΔG° | -32.3 | Thermodynamic favorability of forming the Ni(II) complex. | rsc.org |

| Oxidative Addition of C₄F₉I | Ni(0) complex | ΔG°‡ | 20.3 | Activation energy for two-electron oxidative addition. | rsc.org |

| Oxidative Addition of ArBr | Ni(0) complex | ΔG°‡ | 39.5 | Activation energy for two-electron oxidative addition, less favorable than C-I activation. | rsc.org |

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and ions in solution, providing a virtual microscope to observe processes like solvation and conformational changes over time. For nickel(II) bromide hydrate, MD simulations focus on the behavior of the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, which is the dominant species in aqueous solutions. researchgate.net

Classical and hybrid quantum mechanical/molecular mechanical (QM/MM) simulations have been extensively used to investigate the hydration structure of the Ni(II) ion. researchgate.net There is broad agreement from both experimental data and theoretical simulations that the Ni(II) ion is coordinated by six water molecules in its first solvation shell, forming an octahedral complex. researchgate.netresearchgate.net MD simulations can precisely predict key structural parameters of this hydrated complex.

A crucial aspect of the solution behavior is the exchange of water molecules between the first solvation shell of the Ni(II) ion and the bulk solvent. This water exchange reaction is fundamental to the lability and reactivity of the metal ion in substitution reactions. MD simulations have been successful in observing and characterizing this process, showing that it proceeds via a dissociative mechanism. researchgate.net In this mechanism, a five-coordinate intermediate is formed with a lifetime of approximately 2.5 picoseconds before a new water molecule enters the coordination sphere. researchgate.net

The accuracy of classical MD simulations heavily depends on the quality of the force field, which consists of a set of parameters describing the interatomic interactions. For transition metal ions like Ni(II), developing accurate force fields is particularly challenging. It has been noted that simple two-body ion-water potentials are often insufficient, and the inclusion of three-body correction terms is necessary to correctly reproduce the hydration properties of Ni²⁺ in classical simulations. researchgate.net More advanced approaches, such as polarizable force fields or QM/MM simulations where the ion and its first solvation shell are treated with quantum mechanics, offer improved accuracy. researchgate.netresearchgate.net

| Property | Method | Value | Significance | Reference |

|---|---|---|---|---|

| Coordination Number | Classical MD & QM/MM | 6 | Defines the stable octahedral [Ni(H₂O)₆]²⁺ complex in solution. | researchgate.netresearchgate.net |

| Average Ni-O Distance | MD Simulation | ~2.21 - 2.25 Å | Characterizes the bond length between the nickel ion and coordinating water molecules. | researchgate.net |

| Water Exchange Mechanism | Classical MD | Dissociative | Indicates the pathway for ligand substitution reactions. | researchgate.net |

| Lifetime of 5-coordinate intermediate | Classical MD | ~2.5 ps | Quantifies the timescale of the transient species in the water exchange reaction. | researchgate.net |

Reactivity and Reaction Mechanisms

Lewis Acidity and Adduct Formation with Diverse Ligands

As a transition metal halide, nickel(II) bromide exhibits pronounced Lewis acid character. wikipedia.org This property is evident in its propensity to form adducts with a variety of Lewis bases. wikipedia.org The nickel(II) ion in NiBr₂ readily accepts electron pairs from donor ligands, leading to the formation of coordination complexes. The geometry of these complexes is typically octahedral, a configuration the Ni(II) ion favors. wikipedia.org

The interaction with ligands can be simple substitution reactions where the water molecules in the hydrate (B1144303) are replaced by other ligands. For instance, NiBr₂ reacts with n-propyldiphenylphosphine and carbon disulfide in a single step to create complex nickel-phosphine-sulfur compounds. researchgate.net Similarly, it can react with 3-hexyne (B1328910) in the presence of magnesium and ethanol (B145695) to form a cyclobutadiene (B73232) bromide complex, which serves as a precursor for other cyclobutadiene nickel compounds. rsc.org

The nature of the ligand significantly influences the structure and stability of the resulting adduct. For example, with diphosphine-phosphonite and triphosphine-phosphite ligands, nickel(II) bromide forms four- and five-coordinate complexes. nih.gov These adducts can be neutral or ionic, depending on the reaction conditions and the ligands involved. The formation of these adducts is a critical first step in many of its catalytic applications, as the ligand environment around the nickel center dictates its subsequent reactivity.

Hydration, Dehydration, and Hydrolysis Equilibria in Solution and Solid State

Nickel(II) bromide exists in several hydrated forms, with the hexahydrate (NiBr₂·6H₂O) being the most common. wikipedia.orglaboratorynotes.com The degree of hydration can vary, with dihydrate and trihydrate forms also known. wikipedia.orgnih.gov In the solid state, these hydrates exhibit distinct crystal structures, though in all cases, the nickel(II) ion maintains an octahedral coordination geometry. wikipedia.org The hexahydrate, for instance, consists of trans-[NiBr₂(H₂O)₄] molecules and two additional water molecules of crystallization. wikipedia.org

In aqueous solutions, nickel(II) bromide dissolves to form a blue-green solution containing the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. wikipedia.org The bromide ions are also present in the solution. The compound is hygroscopic, readily absorbing moisture from the air to form its hydrates. laboratorynotes.comsamaterials.com Conversely, the hydrated forms can be dehydrated by heating, although this process must be carefully controlled to avoid the formation of nickel oxides. laboratorynotes.com

Hydrolysis reactions can also occur, particularly in the presence of water. For example, a tetrahedral complex of nickel(II) bromide with quinoline, [NiBr₂(quin)₂], undergoes a slow hydrolysis reaction in the presence of water. rsc.org This complex also demonstrates reversible addition of water or methanol (B129727) at low temperatures. rsc.org These hydration and hydrolysis equilibria are important considerations in both the storage and use of nickel(II) bromide, as the presence of water can influence its reactivity and the course of reactions in which it is involved.

Disproportionation Reactions and Associated Chemical Transformations

Disproportionation and its reverse, comproportionation, are significant electron transfer processes in the chemistry of nickel complexes, allowing the metal to cycle between different oxidation states. rsc.org These reactions are crucial for understanding the speciation and catalytic turnover in nickel-catalyzed reactions. rsc.org While specific studies focusing solely on the disproportionation of nickel(II) bromide hydrate are not abundant, the principles apply to the broader context of nickel chemistry.

In catalytic cycles, Ni(II) species can be reduced to Ni(I) or Ni(0) and can also be oxidized to higher oxidation states like Ni(III) or Ni(IV). rsc.orgnih.gov The stability of these various oxidation states is influenced by the ligand environment and reaction conditions. Disproportionation reactions can impact the concentration of the active catalytic species and potentially lead to catalyst deactivation. For example, a Ni(II) aryl intermediate in a Suzuki-Miyaura coupling was found to undergo dimerization, a form of catalyst deactivation. acs.org The interplay between different nickel oxidation states is a key aspect of its catalytic prowess.

Catalytic Reaction Mechanisms

Nickel(II) bromide is a widely used precursor for generating active nickel catalysts for a variety of organic transformations. wikipedia.orgchemimpex.com Its affordability and lower toxicity compared to palladium have made it an attractive alternative in cross-coupling reactions. researchgate.net

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. cmu.edursc.org In a typical Suzuki-Miyaura coupling, a Ni(0) species is the active catalyst. cmu.edu This is often generated in situ from a Ni(II) precatalyst like nickel(II) bromide through reduction. nih.gov

The catalytic cycle generally proceeds through the following key steps:

Oxidative Addition: The Ni(0) catalyst reacts with an organic halide (e.g., an aryl bromide) to form a Ni(II) intermediate. rsc.orgnih.gov

Transmetalation: The organonickel(II) intermediate reacts with an organoboron reagent (in the case of Suzuki-Miyaura) in the presence of a base, transferring the organic group from boron to nickel.

Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to form the cross-coupled product and regenerate the Ni(0) catalyst. cmu.edu

The specific mechanism can be more complex and may involve other nickel oxidation states. For instance, some cross-coupling reactions are proposed to proceed through a radical pathway involving Ni(I) and Ni(III) intermediates. rsc.orgacs.org The choice of ligand is critical in tuning the reactivity and selectivity of the catalyst. rsc.orgrsc.org For example, using NiBr₂ with a spiro-bidentate-pyox ligand has been effective for the cross-electrophile coupling of aryl bromides and primary alkyl bromides. rsc.org

Table 1: Key Steps in Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

| Step | Description | Nickel Oxidation State Change |

|---|---|---|

| Oxidative Addition | The active Ni(0) catalyst adds to the organic halide (R-X). | Ni(0) → Ni(II) |

| Transmetalation | The organic group from the organometallic reagent (R'-M) is transferred to the nickel center. | No Change |

| Reductive Elimination | The two organic groups on the nickel center couple and are eliminated as the final product (R-R'), regenerating the Ni(0) catalyst. | Ni(II) → Ni(0) |

Cycloisomerization Reactions Catalyzed by Nickel(II) Hydride Species

Nickel hydride species, which can be generated from nickel(II) precursors, are effective catalysts for cycloisomerization reactions. rsc.org These reactions are valuable for constructing cyclic organic molecules. nih.gov For instance, a (NHC)nickel(II)hydride catalyst can be used for the intramolecular cycloisomerization of dienes. rsc.org

The mechanism, as elucidated by computational studies, involves several steps:

Hydride Insertion: The nickel hydride catalyst reacts with a diene substrate to form an alkyl nickel species. rsc.org

Olefin Insertion: This is followed by the insertion of the second double bond of the diene into the nickel-carbon bond, leading to the formation of a cyclic alkyl nickel intermediate. rsc.org This step often favors exo-cyclization. rsc.org

β-Hydride Elimination: The final step is a β-hydride elimination, which regenerates the nickel hydride catalyst and releases the cyclized product. rsc.org The regioselectivity of this step is influenced by steric factors. rsc.org

Ruthenium hydride complexes with N-heterocyclic carbene ligands have also been shown to be effective for cycloisomerization, highlighting the importance of metal hydrides in this transformation. acs.org

Mechanisms of Phosphoester Hydrolysis in Biomimetic Systems

The hydrolysis of phosphoesters is a fundamental biological reaction, and metal complexes, including those of nickel(II), are studied as biomimetic models for metalloenzymes that carry out this process. acs.orgresearchgate.net While the phosphodiester bond is remarkably stable, its cleavage can be accelerated by metal ion catalysts. researchgate.net

Several mechanisms have been proposed for the metal-catalyzed hydrolysis of phosphoesters. researchgate.net In systems mimicking dinuclear zinc enzymes, density functional theory calculations suggest that the reaction can proceed through a concerted associative mechanism. acs.orgnih.gov The role of the metal ion is to activate a water molecule or a hydroxide (B78521) ion for nucleophilic attack on the phosphorus center. acs.orgnih.govnih.gov

In the context of nickel(II) complexes, the Lewis acidic nickel center can coordinate to the phosphate (B84403) group, polarizing the P-O bond and making the phosphorus atom more susceptible to nucleophilic attack. The specific mechanism can vary depending on the coordination environment of the nickel ion and the nature of the substrate. The development of efficient catalytic systems for phosphoester cleavage is an active area of research with potential applications in biotechnology and medicine. nih.gov

Electrochemical Behavior and Redox Processes of Nickel(II) Bromide Hydrate and its Complexes

The electrochemical behavior of nickel(II) bromide hydrate and its complexes is a subject of significant research, particularly concerning its role in catalysis and materials science. chemimpex.com The simple hydrated nickel(II) ion in an aqueous solution exhibits its own characteristic electrochemical signature, while its coordination with various organic ligands gives rise to a rich and complex redox chemistry. This behavior is fundamental to applications such as electroplating, where nickel(II) bromide hydrate serves as a source of nickel ions, and in the development of catalysts for organic synthesis. chemimpex.com

In aqueous media, the electrochemical analysis of nickel(II) ions can be performed using techniques like cyclic voltammetry. kemdikbud.go.idpiscience.org Studies have shown that measurement parameters such as pH, scan rate, and voltage range significantly influence the electrochemical response. kemdikbud.go.idpiscience.org For instance, in one study, the optimal conditions for detecting Ni(II) ions in an aqueous solution were found to be at a pH of 3 with a scan rate of 250 mV/s, which produced the highest peak current. kemdikbud.go.id An oxidation peak for Ni(II) ions was observed at approximately -0.156 V under these conditions. kemdikbud.go.id The relationship between scan rate and peak potential indicates that higher scan rates can shift the oxidation peak to a more positive potential, suggesting a slow electron transfer process. kemdikbud.go.id

The redox processes become more intricate when nickel(II) bromide is part of an organometallic complex. The nature of the coordinated ligands has a profound effect on the redox potentials and the location of the redox event (i.e., whether it is metal-centered or ligand-centered). nih.govrsc.org

Research into various nickel(II) aryl bromide complexes with bidentate N-ligands has shown that complexation to nickel generally results in more positive reduction potentials compared to the free ligands. nih.gov However, the specific ligands significantly influence the speciation of the resulting nickel radical complexes. nih.gov The electronic properties of the ligands can affect the equilibrium between four-coordinate species that are active in redox processes and three-coordinate species that are not. nih.gov For example, the cyclic voltammograms of (L)Ni(Mes)Br complexes (where L is a bidentate ligand and Mes is mesityl) show varying degrees of reversibility, which is influenced by bromide dissociation promoted by electron-rich ligands. nih.gov

The geometry of the complex also plays a critical role in determining its electronic structure and redox activity. acs.org Generally, four-coordinate nickel radical complexes with a square-planar geometry are best described as low-spin nickel(II) centers coordinated to a ligand radical anion. acs.org In contrast, three-coordinate nickel-halide complexes typically adopt a trigonal planar geometry and are characterized as nickel(I) centers with non-redox-active ligands. acs.org

Studies on square-planar nickel(II) complexes with tetradentate o-phenylenedioxamidate ligands reveal distinct, sequential redox processes. rsc.org These dianionic nickel(II) complexes undergo a first reversible, one-electron, metal-centered oxidation to form monoanionic nickel(III) complexes at moderately low potentials. rsc.org A second one-electron oxidation occurs at higher potentials, which is largely centered on the "non-innocent" ligand, yielding a nickel(III) complex with a π-cation radical ligand. rsc.org The stable, singly oxidized nickel(III) species has been characterized and exhibits properties typical of a square-planar low-spin (S = 1/2) Ni(III) ion. rsc.org

Similarly, investigations into homoleptic nickel(II) complexes with redox-tunable pincer-type ligands have demonstrated two quasi-reversible, one-electron oxidation waves. marquette.edu The half-wave potentials for these oxidations can be varied over a significant range (up to 700 mV) by modifying substituents on the ligands. marquette.edu Spectroscopic and computational studies of the oxidized products confirm that the first oxidation produces a nickel(II) center with one ligand-centered radical, while the dioxidized species consists of a nickel(II) ion bound to two ligand radicals. marquette.edu

Research Findings on Redox Potentials of Nickel Bromide Complexes

The following table summarizes key electrochemical data from detailed research on various nickel(II) bromide complexes and related structures, illustrating the influence of ligands on redox behavior.

| Complex Type | Redox Process | Potential (V vs. SCE) | Notes | Reference |

|---|---|---|---|---|

| [NiIIL¹]²⁻ | Ni(II) → Ni(III) | 0.12 | Reversible, one-electron metal-centered oxidation. L¹ is o-phenylenebis(N′-methyloxamidate). | rsc.org |

| [NiIIIL¹]⁻ | Ligand Oxidation | 0.86 | Quasireversible one-electron oxidation of the ligand. | rsc.org |

| [NiIIL²]²⁻ | Ni(II) → Ni(III) | 0.33 | Reversible, one-electron metal-centered oxidation. L² is o-phenylene(N′-methyloxamidate)oxamate. | rsc.org |

| [NiIIIL²]⁻ | Ligand Oxidation | 0.99 | Irreversible one-electron oxidation of the ligand. | rsc.org |

| [NiIIL³]²⁻ | Ni(II) → Ni(III) | 0.52 | Reversible, one-electron metal-centered oxidation. L³ is o-phenylenebis(oxamate). | rsc.org |

| [NiIIIL³]⁻ | Ligand Oxidation | 1.04 | Irreversible one-electron oxidation of the ligand. | rsc.org |

| (bpy)Ni(Mes)Br | Reduction | Quasi-reversible/Irreversible | Reduction wave studied with TBABr electrolyte. Becomes reversible with inhibited bromide dissociation. | nih.gov |

| Ni(X,Y)₂ Complexes | First Oxidation | -0.1 to 0.6 | Quasi-reversible, one-electron oxidation. Potential varies with Hammett parameters of X and Y groups on pincer-type ligands. | marquette.edu |

Applications in Advanced Functional Materials and Catalysis

Precursors for Advanced Materials Development

Nickel(II) bromide hydrate (B1144303) is a versatile starting material for the creation of a wide array of nickel-based advanced materials. Its chemical reactivity and role as a source of nickel(II) ions make it indispensable in several areas of materials science. smolecule.com

The quest for new superconducting materials has identified nickelates, which are structurally similar to cuprate (B13416276) superconductors, as a promising class of compounds. mpg.de The synthesis of these nickelate superconductors, such as NdNiO₂, often involves complex, multi-step processes starting from precursor materials. paradim.orgaip.org Nickel(II) bromide and its hydrates can serve as a precursor for creating nickel-containing complexes and oxides that are essential for developing these advanced materials. multichemexports.comsigmaaldrich.com For instance, research into the magnetic properties of nickel(II) coordination complexes often utilizes nickel(II) bromide trihydrate in their synthesis, highlighting its role in producing materials with specific magnetic characteristics. sigmaaldrich.com The unique magnetic properties of nickel(II) bromide itself, which transitions from a paramagnetic to an antiferromagnetic state at low temperatures, also drive its use in fundamental materials research. smolecule.com

The creation of magnetic materials, such as nickel ferrite (B1171679) (NiFe₂O₄) nanocomposites and nickel boride thin films, also benefits from nickel-based precursors. unl.edu While direct use of the hydrate is less common than other nickel salts like sulfate (B86663) or chloride in some specific hydrothermal syntheses, the fundamental role of nickel precursors is well-established.

Nickel(II) bromide is a key component in the advancement of energy storage and electronic technologies. It is employed as a precursor for synthesizing active materials used in nickel-based batteries, such as Nickel-Metal Hydride (NiMH) and certain types of lithium-ion batteries. multichemexports.comsmolecule.comjst.go.jp For example, nickel(II) chloride, a related halide, can be recovered from spent NiMH batteries and reconverted into active cathode materials like β-Ni(OH)₂. griffith.edu.au Similarly, processes for upcycling spent nickel-based cathode materials can involve molten salt systems containing bromide anions to produce relithiated materials with higher nickel content. labpartnering.org

In the electronics sector, nickel bromide is used in electroplating processes to create durable and corrosion-resistant coatings on components for both electronic and automotive applications. growthmarketreports.com The production of high-purity nickel bromide solutions is specifically targeted for the electronics industry, where it is used to ensure the quality and performance of electronic components. google.com Furthermore, nickel-cobalt (B8461503) alloys electrodeposited from baths containing nickel bromide are being investigated for micro-electromechanical systems (MEMS) components. researchgate.net

Nickel(II) bromide hydrate is utilized as a precursor for fabricating nickel-containing nanocomposites and thin films with tailored properties. smolecule.com These materials are synthesized for a variety of applications, from catalysis to electronics.

Researchers have successfully synthesized nanocomposites by integrating nickel nanoparticles into various matrices. For example, nickel nanoparticles supported on biochar (Ni/BC) have been created via pyrolysis of biomass impregnated with a nickel precursor, demonstrating high photocatalytic activity. mdpi.com Similarly, nickel oxide-polypyrrole (NiO-PPy) nanocomposites have been synthesized using in-situ polymerization techniques for photocatalytic applications. jwent.net Another approach involves creating nickel-containing nanocomposites based on ordered mesoporous silica (B1680970), where nickel atoms interact with the silica matrix to form active surface sites. mdpi.com

In thin film technology, nickel(II) bromide is used to prepare nickel-containing films with specific magnetic and electronic properties. smolecule.com Organometallic coordination compounds like nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex serve as precursors for the deposition of these thin films. sigmaaldrich.com The incorporation of nickel into thin films is critical for applications in spintronics and as protective coatings. smolecule.comunl.edu Studies on nickel oxide (NiO) thin films, often prepared from various nickel precursors, highlight their potential in smart windows, sensors, and nanoscale optoelectronic devices due to their excellent chemical stability and wide band gap. ijeais.org

The hygroscopic nature of nickel(II) bromide and the distinct structural transitions between its anhydrous and hydrated forms make it a material of interest for humidity sensing applications. Research has shown that nickel(II) bromide exhibits reversible, moisture-induced discoloration and is highly sensitive to moisture, particularly in low-humidity environments. researchgate.net

A sensor utilizing nickel(II) bromide can show a significant impedance change—spanning nearly five orders of magnitude—within a low relative humidity (RH) range of 7% to 24%. researchgate.net This high sensitivity is attributed to a reversible material transition between the anhydrous NiBr₂ and the hydrated NiBr₂·6H₂O. researchgate.net This transition involves the bulk absorption of water molecules. Studies using techniques like XRD-DSC (X-ray Diffraction-Differential Scanning Calorimetry) have detailed these phase transitions. For example, an anhydrous bromide complex (2a) was observed to undergo an exothermic, crystal-to-crystal hydration transition to a hydrated phase (2b) when the relative humidity increased above 30%. mdpi.com This transition is fundamental to its function as a humidity detector, offering rapid response times. researchgate.net

Catalysis in Organic Synthesis

Nickel(II) bromide, often in its hydrated form, is a versatile and cost-effective catalyst for a multitude of reactions in organic synthesis. growthmarketreports.com Its ability to participate in various catalytic cycles makes it an attractive alternative to more expensive precious metal catalysts like palladium. chemistryviews.org

Nickel(II) bromide and its complexes are active in both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis , nickel complexes are dissolved in the reaction medium with the reactants. Air-stable Ni(II) complexes, which can be synthesized from NiBr₂·3H₂O, serve as convenient precatalysts that are readily converted into active Ni(0) species in situ. acs.org These catalysts are highly effective for a wide range of transformations, including cross-coupling reactions. acs.orgmdpi.comresearchgate.net For instance, nickel-catalyzed cross-couplings have become essential for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A proposed Ni(0)/Ni(II) catalytic cycle is often implicated in these reactions, where the oxidative addition of a substrate to the Ni(0) species is a key step. chemistryviews.org Nickel(II) bromide has been specifically used to catalyze Suzuki couplings of aryl halides with arylboronic acids, offering high yields under ligand-free conditions. chemistryviews.org

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. Nickel-based catalysts supported on solid materials are a prime example. While many studies focus on palladium-based heterogeneous catalysts, nickel-based systems are gaining prominence. researchgate.net For instance, nanocomposites of zeolitic imidazole (B134444) frameworks containing nickel have been explored as heterogeneous catalysts for carbon-carbon coupling reactions. researchgate.net The distinction and interplay between homogeneous and heterogeneous pathways are critical areas of research, as a catalyst designed for homogeneous use can sometimes form nanoparticles that act as a heterogeneous catalyst. mdpi.com

Development of Nickel(II) Bromide Hydrate-Derived Precatalysts

Nickel(II) bromide hydrate is a versatile and accessible precursor for creating a range of catalytically active nickel species. chemimpex.comlaboratorynotes.com Its utility stems from its capacity to be converted into more intricate nickel complexes that demonstrate high catalytic effectiveness. chemimpex.comlaboratorynotes.com The development of these precatalysts is a significant area of research, with applications spanning from cross-coupling reactions to the synthesis of advanced materials. smolecule.comencyclopedia.pub

A primary application of nickel(II) bromide hydrate is in the generation of active Ni(0) species, which are fundamental to many catalytic cycles, including the Suzuki-Miyaura and Negishi cross-coupling reactions. acs.orgnih.gov These reactions are crucial for the formation of carbon-carbon bonds, a cornerstone of organic synthesis. The hydrated form of nickel(II) bromide is often favored due to its solubility and reactivity, facilitating its conversion to the active catalytic species. chemimpex.com For instance, [NiBr2(dppe)] and trans-[NiBr(Mes)(dppe)], both derived from nickel bromide hydrate, have been identified as highly active precatalysts for the Suzuki-Miyaura cross-coupling of 4′-bromoacetophenone and phenylboronic acid. acs.org

Furthermore, nickel(II) bromide hydrate is employed in the synthesis of supported nickel catalysts. Through impregnation of a support material like silica or alumina (B75360) with a solution of nickel(II) bromide hydrate, followed by a reduction step, highly dispersed nickel nanoparticles can be formed. sigmaaldrich.com These supported catalysts often exhibit improved stability and can be more easily recovered and reused compared to their homogeneous counterparts. acs.org The development of air-stable Ni(II) precatalysts, such as those used for Mizoroki-Heck reactions, further highlights the progress in making nickel catalysis more practical for both laboratory and industrial applications. encyclopedia.pub

Enhanced Activity in Specific Organic Transformations (e.g., Carbonylations, Hydrogenations)

Catalysts derived from Nickel(II) bromide hydrate have demonstrated notable efficiency in a variety of important organic reactions, including carbonylations and hydrogenations. chemimpex.comresearchgate.net

Carbonylations: In carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, nickel catalysts offer unique reactivity. researchgate.net While palladium has been a dominant metal in this area, nickel-catalyzed carbonylations have emerged as a powerful alternative, often proceeding under different conditions and exhibiting complementary selectivity. researchgate.net For instance, nickel-catalyzed carbonylative coupling reactions have been developed for synthesizing ketones and amides. researchgate.netacs.org A notable example is the nickel-catalyzed double incorporation of CO2 in a carbonylation/carboxylation sequence to produce ketones. nih.govacs.orgnih.gov This process showcases the potential for using CO2 as a C1 source in organic synthesis. nih.govacs.org

Hydrogenations: Nickel catalysts are a cost-effective alternative to precious metals like palladium and platinum for hydrogenation reactions. acs.orgmdpi.com Nickel(II) bromide can serve as a precursor to active hydrogenation catalysts. rsc.orgresearchgate.net For example, nickel(II) bromide in combination with a reducing agent can catalyze the transfer hydrogenation of various organic compounds. rsc.org These systems can reduce a wide array of functional groups, including alkenes, alkynes, and carbonyls. rsc.orgrsc.org The activity and selectivity of these nickel-based hydrogenation catalysts can be influenced by the choice of ligands and reaction conditions. mdpi.com For instance, ligandless nickel-catalyzed transfer hydrogenation of alkenes and alkynes using water as the hydrogen source has been achieved using an air-stable nickel(II) salt as the precatalyst. rsc.org

Table 1: Applications of Nickel(II) Bromide Hydrate-Derived Catalysts in Organic Transformations

| Organic Transformation | Catalyst System Derived From | Key Advantages |

| Suzuki-Miyaura Coupling | Nickel(II) bromide hydrate / Phosphine (B1218219) ligands | High activity, can be performed in air. acs.org |

| Carbonylation | Nickel(II) bromide hydrate / CO or CO surrogate | Alternative to palladium, unique reactivity. researchgate.netacs.org |

| Hydrogenation | Nickel(II) bromide hydrate / Reducing agent | Cost-effective, broad substrate scope. rsc.orgrsc.org |

| Negishi Coupling | Nickel(II) bromide hydrate / Ligands | Tolerates various functional groups. nih.gov |

Bioinorganic Chemistry and Biomimetic Studies

Modeling of Nickel(II)-Dependent Enzyme Active Sites

Nickel is an essential element for a variety of enzymes found in organisms ranging from bacteria to plants. ijcmas.comnumberanalytics.comrsc.org Nickel(II) bromide hydrate provides a convenient source of Ni(II) ions for synthesizing model complexes that mimic the active sites of these metalloenzymes. mdpi.comnih.gov Studying these synthetic analogues offers valuable insights into the structure, function, and reaction mechanisms of the native enzymes. researchgate.netacs.org

A prominent example is urease , an enzyme that catalyzes the hydrolysis of urea (B33335) and contains a dinuclear nickel center in its active site. ijcmas.comnumberanalytics.com Chemists utilize nickel(II) bromide and various organic ligands to create complexes that replicate the key structural features of the urease active site, aiding in the understanding of its catalytic mechanism. acs.org

Another crucial nickel-containing enzyme is [NiFe]-hydrogenase , which is involved in the reversible oxidation of hydrogen. ijcmas.comnumberanalytics.com The active site of this enzyme features a nickel atom coordinated to sulfur-containing ligands. researchgate.net Synthetic models of this active site, prepared using nickel sources like nickel(II) bromide, are instrumental in elucidating the factors that contribute to the enzyme's high efficiency. researchgate.net

Other nickel-dependent enzymes that have been the subject of biomimetic studies include acetyl-CoA synthase (ACS) and carbon monoxide dehydrogenase (CODH) , which play vital roles in the global carbon cycle. nih.gov Models of the active sites of these enzymes help to unravel the complex organometallic chemistry involved in their catalytic cycles. nih.gov

Table 2: Examples of Nickel-Dependent Enzymes and Their Modeled Active Site Features

| Enzyme | Biological Function | Key Features of Modeled Active Site |

| Urease | Hydrolysis of urea. ijcmas.comnumberanalytics.com | Dinuclear nickel center, often with bridging ligands. acs.org |

| [NiFe]-Hydrogenase | Reversible oxidation of H₂. ijcmas.comnumberanalytics.com | Nickel coordinated to sulfur-containing ligands. researchgate.net |

| Acetyl-CoA Synthase (ACS) | Synthesis of acetyl-CoA. nih.gov | Nickel in various oxidation states, often in a square-planar geometry. nih.gov |

| Carbon Monoxide Dehydrogenase (CODH) | Reversible oxidation of CO to CO₂. ijcmas.comijcmas.com | Nickel-iron-sulfur cluster. ijcmas.comijcmas.com |

Research on Nickel's Role in Biological Systems

The study of nickel's role in biological systems extends beyond the modeling of enzyme active sites. ijcmas.comchemistryjournal.net Nickel(II) bromide hydrate is utilized in broader research to investigate the uptake, transport, and interaction of nickel ions with various biomolecules, including proteins and nucleic acids. ijcmas.commdpi.com

The coordination chemistry of nickel is fundamental to its biological function. The specific ligands surrounding the nickel ion, which in a biological context are often amino acid residues, dictate the metal center's redox potential and catalytic activity. numberanalytics.com By studying the reactions of nickel(II) bromide hydrate with biomimetic ligands, scientists can probe these crucial structure-function relationships. mdpi.com

Furthermore, understanding the interactions of nickel with biological molecules is important for elucidating the mechanisms of nickel toxicity. While essential in trace amounts, excess nickel can be harmful. chemistryjournal.net Research using nickel compounds helps to unravel the molecular basis of these toxic effects, such as how nickel ions can interfere with the function of other essential metal ions or bind to proteins and DNA, potentially leading to cellular damage. nih.govnih.gov For instance, studies have shown that Ni2+ can affect the expression of proteins involved in metabolic pathways like glutathione (B108866) metabolism, leading to oxidative stress. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes and Controlled Nanostructure Formation

The synthesis of nickel-based nanoparticles with controlled properties is a burgeoning area of research due to their wide-ranging applications in electronics, catalysis, and biomedicine. researchgate.net The properties of these nanoparticles are intrinsically linked to their physical and chemical characteristics, which can be modulated during synthesis. researchgate.net